molecular formula C4H9ClFNO B3040433 (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride CAS No. 2006333-41-9

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Cat. No. B3040433
CAS RN: 2006333-41-9
M. Wt: 141.57
InChI Key: ZZJHCOUWDLIGPH-VKKIDBQXSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of “(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol”, a useful intermediate for the synthesis of various bioactive molecules, has been achieved by a 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Synthesis of Bioactive Molecules

“(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride” is a useful intermediate for the synthesis of various bioactive molecules . It has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction .

Development of Novel Nucleoside Analogs

Novel nucleoside analogs have been synthesized, in which “(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride” bears the nucleobase exploiting a 1-oxoethane-1,2-diyl group . This synthetic approach involves the cleavage of the N-phenylethyl group in the starting compound and introduction of the nucleobase-bearing amidic chain .

Preparation of Orthogonally Protected Analogs

The compound has been used in the preparation of orthogonally protected analogs, suitable to be used as building blocks of structurally modified oligonucleotides by means of the phosphoramidite chemistry .

Synthesis of Iminosugars

The compound has been used in the synthesis of iminosugars, which are potent inhibitors of human purine nucleoside phosphorylase . These iminosugars are currently in clinical trials for the treatment of T- and B cell cancers, as well as for a variety of autoimmune diseases .

Development of Antimetabolites

The compound has been used in the development of azanucleosides, an important class of analogs antimetabolites displaying different and significant biological activities .

Synthesis of Aza-C-Nucleosides

Research has been directed towards the synthesis of aza-C-nucleosides using "(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride" .

properties

IUPAC Name

(3R,4R)-4-fluoropyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHCOUWDLIGPH-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

CAS RN

2006333-41-9
Record name rac-(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 2
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 3
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 4
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 5
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 6
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

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